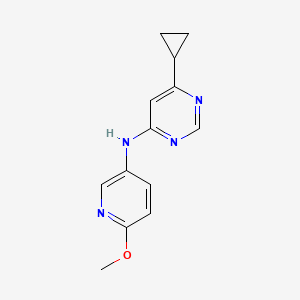
6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine is a chemical compound. It is a derivative of pyrimidinamine, which is considered a promising agricultural compound due to its outstanding activity and unique mode of action . Pyrimidinamine derivatives act as mitochondrial complex I electron transport inhibitors (MET I) .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives, including this compound, involves the use of bioisosterism . This process involves designing and synthesizing a series of pyrimidinamine derivatives using pyrimidifen as a template . The new compounds show excellent fungicidal activity . Protodeboronation of pinacol boronic esters is also a method used in the synthesis of similar compounds .Chemical Reactions Analysis
Pyrimidinamine derivatives, including this compound, have been a hot topic in the pesticide field for many years because of their excellent biological activity . They act as mitochondrial complex I electron transport inhibitors (MET I) .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
The compound’s unique structure and interactions with cellular targets make it a promising candidate for cancer therapy. Researchers have explored its effects on tumor cell growth, apoptosis, and metastasis inhibition. Preclinical studies suggest that it may interfere with key signaling pathways involved in cancer progression .
Antiviral Activity
In vitro studies have demonstrated that this compound exhibits antiviral properties against certain viruses. It may inhibit viral replication by targeting specific enzymes or proteins essential for viral survival. Further investigations are needed to validate its efficacy against specific viral strains .
Diabetes Management
Given its interaction with dipeptidyl peptidase 4 (DPP-4), this compound has potential as an antidiabetic agent. DPP-4 inhibitors play a crucial role in regulating blood glucose levels by enhancing insulin secretion and reducing glucagon release. Clinical trials are ongoing to evaluate its safety and efficacy in managing diabetes .
Neurological Disorders
Researchers have explored the compound’s impact on neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to modulate neurotransmitter systems and reduce oxidative stress suggests potential neuroprotective effects. However, more studies are needed to establish its therapeutic relevance .
Fungicidal Properties
In the realm of agriculture and crop protection, derivatives of this compound have shown fungicidal activity. They inhibit fungal growth and spore germination, making them valuable candidates for developing eco-friendly fungicides .
Metal Complexes for Catalysis
Beyond biological applications, the ligand derived from this compound (N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine) has been used to prepare copper (Cu) and cobalt (Co) metal complexes. These complexes find use in catalytic reactions, including organic transformations and cross-coupling reactions .
Wirkmechanismus
Target of Action
The primary target of 6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine is Dipeptidyl peptidase 4 (DPP4) . DPP4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
While the exact mode of action for this compound is not explicitly stated in the search results, it can be inferred from the target of action. The compound likely interacts with DPP4, potentially inhibiting its activity. This inhibition could lead to an increase in the levels of active incretin hormones, thereby promoting a decrease in blood glucose levels .
Biochemical Pathways
The compound’s interaction with DPP4 affects the incretin hormone pathway. Incretin hormones, such as GLP-1 and GIP, are released after meals and stimulate insulin secretion. By inhibiting DPP4, the compound prevents the degradation of these hormones, leading to increased insulin secretion and decreased blood glucose levels .
Result of Action
The result of the compound’s action would be an increase in the levels of active incretin hormones, leading to increased insulin secretion. This would result in a decrease in blood glucose levels, which could be beneficial in the management of conditions like diabetes .
Zukünftige Richtungen
The future directions for the research and development of 6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine and other pyrimidinamine derivatives are promising. With the increasing evolution of pesticide resistance, pyrimidinamine derivatives are considered promising agricultural compounds . The development of new agrochemicals in which both non-target resistance and target resistance have not evolved is a consensus .
Eigenschaften
IUPAC Name |
6-cyclopropyl-N-(6-methoxypyridin-3-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-18-13-5-4-10(7-14-13)17-12-6-11(9-2-3-9)15-8-16-12/h4-9H,2-3H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVSZJAGJLNHKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC2=NC=NC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(3-cyanophenyl)acetamide](/img/structure/B2748944.png)
![3-benzyl-2-((3-(trifluoromethyl)benzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2748946.png)
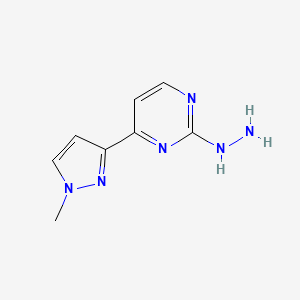
![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-butyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2748949.png)

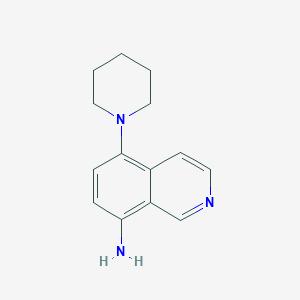
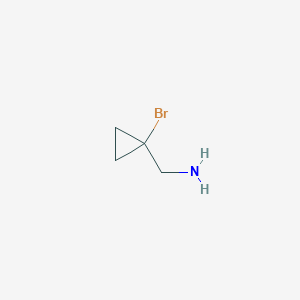

![4-ethyl-2,3-dioxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)piperazine-1-carboxamide](/img/structure/B2748957.png)
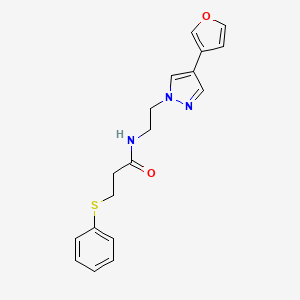
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2748960.png)

![Tert-butyl 3-oxospiro[1H-indene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2748965.png)
![5-((4-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2748967.png)